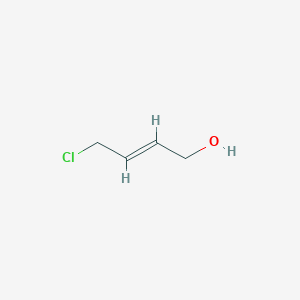
Isobutylthiourea
Overview
Description
Isobutylthiourea is an organosulfur compound with the chemical formula C5H12N2S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by an isobutyl group. This compound is known for its versatile applications in organic synthesis and various industrial processes.
Mechanism of Action
Target of Action
Isobutylthiourea, like other thiourea derivatives, primarily targets the thyroid gland . It inhibits the peroxidase in the thyroid gland, which plays a crucial role in the production of thyroxine .
Mode of Action
This compound interacts with its target by inhibiting the peroxidase in the thyroid gland . This inhibition results in a reduced synthesis of thyroid hormone . The reduced synthesis of thyroid hormone causes an increased pituitary secretion of thyreotropic hormone, leading to hyperplasia of the thyroid . Continuous stimulation in animals can lead to tumor formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thyroxine production pathway in the thyroid gland . By inhibiting the peroxidase, this compound disrupts the normal function of this pathway, leading to a decrease in thyroxine production . The downstream effects include an increase in the secretion of thyreotropic hormone and potential hyperplasia of the thyroid .
Pharmacokinetics
It is known that thiourea, a related compound, is practically completely absorbed after oral administration to man and animals, and is excreted largely unchanged via the kidneys . The ADME properties of this compound and their impact on bioavailability would need further investigation.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of peroxidase in the thyroid gland, leading to a decrease in thyroxine production . On a cellular level, this can cause an increase in the secretion of thyreotropic hormone and potentially lead to hyperplasia of the thyroid . In animals, continuous stimulation can lead to tumor formation .
Biochemical Analysis
Biochemical Properties
Isobutylthiourea, like other thiourea derivatives, has been noted for its diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Molecular Mechanism
It is known that thiourea derivatives can act as enzyme inhibitors . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that thiourea derivatives can be involved in the activation of carbonyl and imine compounds to facilitate Michael addition reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutylthiourea can be synthesized through the reaction of isobutylamine with carbon disulfide (CS2) followed by the addition of an appropriate acid. The general reaction involves the nucleophilic attack of isobutylamine on the electrophilic carbon of carbon disulfide, forming a thiocarbamate intermediate. This intermediate then undergoes proton transfer to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of anhydrous solvents and controlled reaction conditions to ensure high yield and purity. The process typically includes the condensation of isobutylamine with ammonium thiocyanate in an anhydrous acetone solution, followed by the addition of an acid to facilitate the formation of this compound.
Chemical Reactions Analysis
Types of Reactions
Isobutylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isobutylisothiocyanate.
Reduction: It can be reduced to form isobutylamine and hydrogen sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Isobutylisothiocyanate
Reduction: Isobutylamine and hydrogen sulfide
Substitution: Various substituted thiourea derivatives
Scientific Research Applications
Isobutylthiourea has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the production of dyes, elastomers, and other industrial materials.
Comparison with Similar Compounds
Isobutylthiourea is similar to other thiourea derivatives, such as:
- Methylthiourea
- Ethylthiourea
- Phenylthiourea
Uniqueness
What sets this compound apart is its specific isobutyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other thiourea derivatives may not be as effective.
Properties
IUPAC Name |
2-methylpropylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTMILHZLXZRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357419 | |
| Record name | Isobutylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-33-2 | |
| Record name | N-(2-Methylpropyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methylpropyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)












